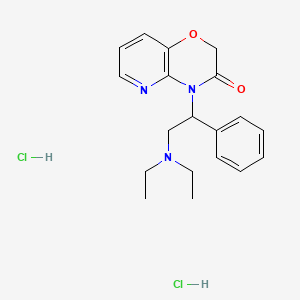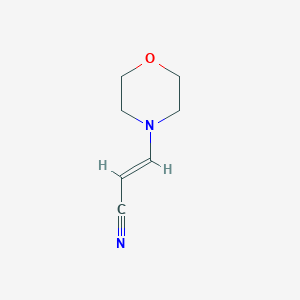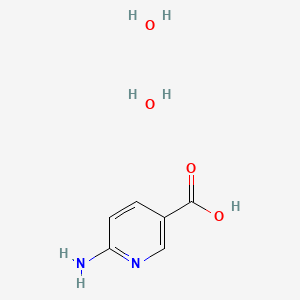
6-Aminonicotinic acid dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Aminonicotinic acid dihydrate is a derivative of nicotinic acid, characterized by the presence of an amino group at the 6-position of the pyridine ring. Its molecular formula is C6H6N2O2·2H2O, and it is commonly used in various scientific research fields due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Aminonicotinic acid dihydrate can be synthesized by heating 6-chloronicotinic acid with ammonia . This reaction typically requires controlled conditions to ensure the proper formation of the amino group at the desired position on the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves the reaction of nicotinic acid with formaldehyde . This method is preferred due to its efficiency and scalability, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Aminonicotinic acid dihydrate undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present on the compound, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
6-Aminonicotinic acid dihydrate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 6-Aminonicotinic acid dihydrate involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of the NADP±dependent enzyme, 6-phosphogluconate dehydrogenase, interfering with glycolysis and leading to ATP depletion . This mechanism is particularly relevant in the context of its potential use in cancer treatment, where it can synergize with DNA-crosslinking chemotherapy drugs like cisplatin .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Aminonicotinamide: This compound is a monocarboxylic acid amide resulting from the formal condensation of the carboxy group of 6-aminonicotinic acid with ammonia.
Nicotinic Acid:
Uniqueness
6-Aminonicotinic acid dihydrate is unique due to its specific structural features, such as the presence of an amino group at the 6-position of the pyridine ring and its dihydrate form. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
6533-40-0 |
|---|---|
Molekularformel |
C6H10N2O4 |
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
6-aminopyridine-3-carboxylic acid;dihydrate |
InChI |
InChI=1S/C6H6N2O2.2H2O/c7-5-2-1-4(3-8-5)6(9)10;;/h1-3H,(H2,7,8)(H,9,10);2*1H2 |
InChI-Schlüssel |
VWGQQEAGAVJJEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(=O)O)N.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



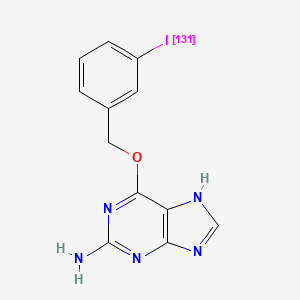
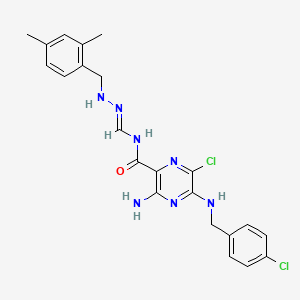
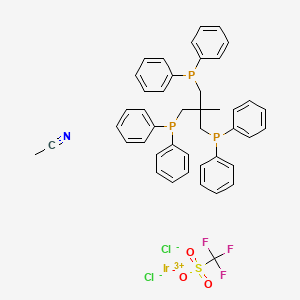

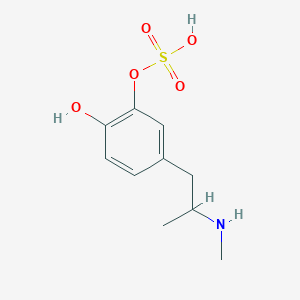
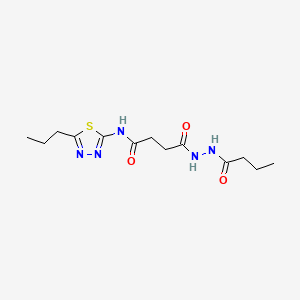
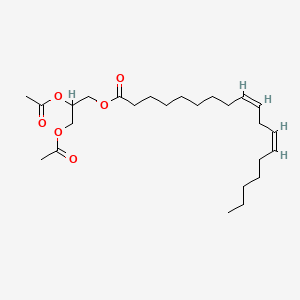
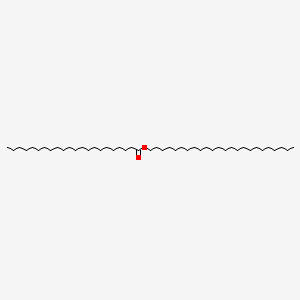

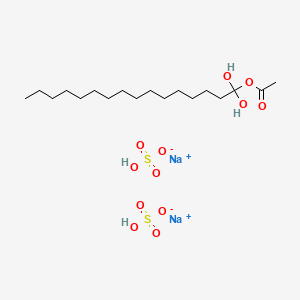
![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762446.png)
